molecular formula C17H19F3N6O B560087 Upadacitinib CAS No. 1310726-60-3

Upadacitinib

カタログ番号: B560087
CAS番号: 1310726-60-3
分子量: 380.4 g/mol
InChIキー: WYQFJHHDOKWSHR-MNOVXSKESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ウパダシチニブは、主にさまざまな炎症性疾患の治療に使用される選択的ヤヌスキナーゼ(JAK)阻害剤です。 経口薬であり、関節リウマチ、乾癬性関節炎、アトピー性皮膚炎、潰瘍性大腸炎、クローン病、強直性脊椎炎、軸性脊椎関節炎などの疾患の治療に有効性が示されています ウパダシチニブは、炎症プロセスに関与するヤヌスキナーゼと呼ばれる酵素の作用を阻害することで機能します .

2. 製法

合成経路と反応条件: ウパダシチニブの合成には、そのコア構造の形成や官能基の導入など、複数のステップが含まれます。その合成における重要なステップの1つは、イミダゾ[1,2-a]ピロロ[2,3-e]ピラジンコアの形成です。 これは通常、一連の環化反応によって達成されます .

工業生産方法: ウパダシチニブの工業生産には、高収率と高純度を確保するために合成経路を最適化することが含まれます。これには、特定の触媒や反応条件を使用して目的の生成物の形成を促進することが含まれます。 このプロセスには、ウパダシチニブを純粋な形態で得るための結晶化などの精製ステップも含まれます .

科学的研究の応用

Upadacitinib has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of JAK inhibition on various chemical pathways.

    Biology: Used to study the role of JAK enzymes in cellular processes and inflammation.

    Medicine: Used in clinical trials to evaluate its efficacy and safety in treating various inflammatory diseases.

    Industry: Used in the development of new therapeutic agents targeting JAK enzymes

作用機序

ウパダシチニブは、ヤヌスキナーゼ1(JAK1)を選択的に阻害することで効果を発揮します。この阻害は、下流のエフェクタータンパク質のリン酸化を阻止し、結果として炎症に関与するサイトカインシグナル伝達経路を阻害します。 これらの経路を遮断することで、ウパダシチニブは炎症を軽減し、炎症性疾患に関連する症状を軽減します .

類似化合物:

    フィルゴチニブ: 同様の適応症に使用される別の選択的JAK1阻害剤です。

    トファシチニブ: 複数のJAKアイソフォームを標的とするパンJAK阻害剤です。

    バリシチニブ: 選択的JAK1およびJAK2阻害剤

ウパダシチニブの独自性: ウパダシチニブは、JAK1に対する高い選択性においてユニークであり、これは選択性の低いJAK阻害剤と比較して、より好ましい安全性プロファイルをもたらす可能性があります。 この選択性により、副作用の可能性が少なく、炎症性経路を効果的に阻害することができます .

Safety and Hazards

Taking Upadacitinib may increase your risk of life-threatening medical problems including serious infections, a hole or tear in your digestive tract, a heart attack or stroke, blood clots, or cancer . It is also recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

将来の方向性

Upadacitinib has shown favorable efficacy and safety in patients with various diseases. Ongoing trials are investigating the use of this compound in other inflammatory autoimmune diseases . The SELECT Phase III clinical trials evaluated the efficacy of this compound, and about 30% of patients achieved remission .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of upadacitinib involves multiple steps, including the formation of its core structure and the introduction of functional groups. One of the key steps in its synthesis is the formation of the imidazo[1,2-a]pyrrolo[2,3-e]pyrazine core. This is typically achieved through a series of cyclization reactions .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of specific catalysts and reaction conditions to facilitate the formation of the desired product. The process also involves purification steps such as crystallization to obtain this compound in its pure form .

化学反応の分析

反応の種類: ウパダシチニブは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応はケトンまたはアルデヒドを生成する可能性があり、還元反応はアルコールを生成する可能性があります .

4. 科学研究への応用

ウパダシチニブは、以下を含む幅広い科学研究への応用があります。

    化学: さまざまな化学経路におけるJAK阻害の影響を研究するためのモデル化合物として使用されます。

    生物学: 細胞プロセスと炎症におけるJAK酵素の役割を研究するために使用されます。

    医学: さまざまな炎症性疾患の治療における有効性と安全性を評価するために臨床試験で使用されます。

    産業: JAK酵素を標的とする新しい治療薬の開発に使用されています

類似化合物との比較

    Filgotinib: Another selective JAK1 inhibitor used for similar indications.

    Tofacitinib: A pan-JAK inhibitor that targets multiple JAK isoforms.

    Baricitinib: A selective JAK1 and JAK2 inhibitor

Uniqueness of Upadacitinib: this compound is unique in its high selectivity for JAK1, which may result in a more favorable safety profile compared to less selective JAK inhibitors. This selectivity allows for effective inhibition of inflammatory pathways with potentially fewer side effects .

特性

IUPAC Name

(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N6O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27)/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQFJHHDOKWSHR-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027919
Record name Upadacitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rheumatoid arthritis (RA) is a chronic autoimmune inflammatory disease that involves the interplay of several mediators, including the immune cells (mainly T- and B-lymphocytes) and pro-inflammatory cytokines, such as the tumour necrosis factor (TNF), transforming growth factor (TGF), and interleukin 6 (IL-6). The Janus Kinase (JAK) family plays an essential role in the normal physiological functions (such as erythropoiesis), but also the signalling of pro-inflammatory cytokines that are implicated in many immune-mediated diseases. The JAK family consists of four isoforms (JAK1, JAK2, JAK3, and Tyrosine Kinase 2) that each interacts with different cytokine receptors and uniquely associates with the intracellular domains of Type I/II cytokine receptors. JAK1 is primarily involved in the signalling transduction pathways of IL-6, IFN and the common γ -chain cytokines, including IL-2 and IL-15. IL-6 has been closely studied in particular, as it is a major cytokine involved in B- and T-cell differentiation and the acute phase response in inflammation. Upon interaction of cytokines with their cytokine receptors, the JAKs mediate the JAK-STAT signal transduction pathway in response to receptor activation. JAKs are tyrosine kinases that cause phosphorylation of several proteins, including cytokine receptors and JAKs themselves. Phosphorylation of JAKs promotes the phosphorylation and activation of the signalling molecules called STATs, leading to their nuclear translocation, binding to DNA promoters, and target gene transcription. JAK1-mediated signalling pathways ultimately promote pro-inflammatory events, such as increased proliferation and survival of immune cells, T cell differentiation, and macrophage activation. Upadacitinib is a selective JAK1 inhibitor that has a negligible effect on JAK3, leading to an improved drug safety profile. Upadacitinib blocks the cellular processes that contribute to the inflammatory conditions in rheumatoid arthritis. In human leukocytes cellular assays, upadacitinib inhibited JAK1/3-induced phosphorylation of STAT3/5 mediated by IL-6/7.
Record name Upadacitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15091
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1310726-60-3
Record name (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-1-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310726-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Upadacitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310726603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Upadacitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15091
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Upadacitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UPADACITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RA0KN46E0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

16-19
Record name Upadacitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15091
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。